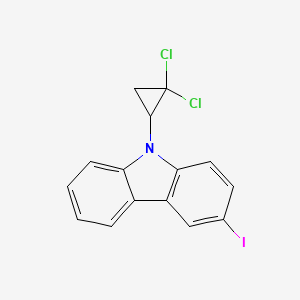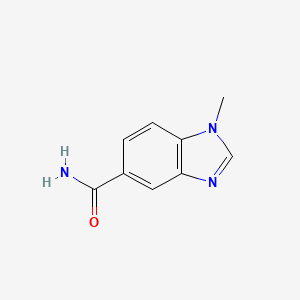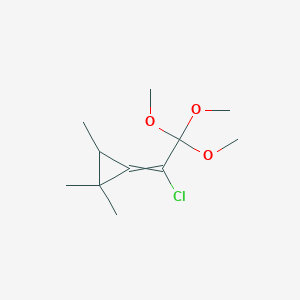![molecular formula C21H31N3O4 B14371015 1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} CAS No. 89985-48-8](/img/structure/B14371015.png)
1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with bis(3-[(4-hydroxybutyl)amino]but-2-en-1-one) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-2,6-dicarboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 3-[(4-hydroxybutyl)amino]but-2-en-1-one in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the but-2-en-1-one moieties can be reduced to single bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学的研究の応用
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} involves its interaction with molecular targets through its functional groups. The pyridine ring can coordinate with metal ions, while the amino and hydroxyl groups can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1’-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene): A similar compound with imidazole groups instead of but-2-en-1-one moieties.
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide: Another related compound with imidazolium groups.
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
89985-48-8 |
|---|---|
分子式 |
C21H31N3O4 |
分子量 |
389.5 g/mol |
IUPAC名 |
3-(4-hydroxybutylamino)-1-[6-[3-(4-hydroxybutylamino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C21H31N3O4/c1-16(22-10-3-5-12-25)14-20(27)18-8-7-9-19(24-18)21(28)15-17(2)23-11-4-6-13-26/h7-9,14-15,22-23,25-26H,3-6,10-13H2,1-2H3 |
InChIキー |
CQZSQKNQWWFPQI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NCCCCO)NCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


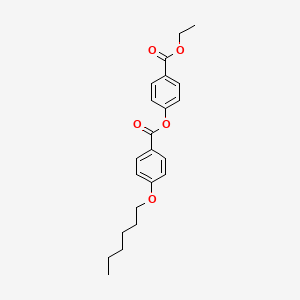
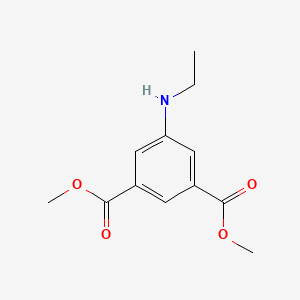


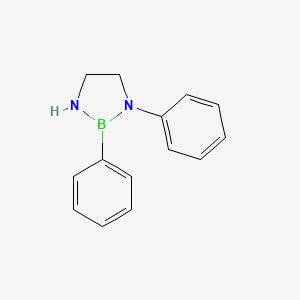


![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)

![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
